

# Tyr-pro-otbu CAS number and molecular weight

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## Compound of Interest

Compound Name: Tyr-pro-otbu

Cat. No.: B6307093

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## In-Depth Technical Guide: Tyr-pro-otbu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protected dipeptide commonly referred to as **Tyr-pro-otbu**, identified as Boc-Tyr(tBu)-Pro-OH. This document details its chemical properties, a comprehensive synthesis protocol, and discusses its potential applications in research and drug development based on the known biological activities of its core dipeptide structure.

## Physicochemical Data

The quantitative properties of Boc-Tyr(tBu)-Pro-OH are summarized in the table below for easy reference.

Property	Value
CAS Number	289910-65-2
Molecular Formula	C <sub>23</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	434.53 g/mol

## Synthesis and Experimental Protocols

The synthesis of Boc-Tyr(tBu)-Pro-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of an N-terminally protected Tyrosine derivative,

Boc-Tyr(tBu)-OH, with a C-terminally unprotected Proline. The following is a detailed methodology for this synthesis.

## Solution-Phase Synthesis of Boc-Tyr(tBu)-Pro-OH

This protocol outlines the coupling of Boc-L-Tyr(tBu)-OH with L-Proline.

Materials:

- Boc-L-Tyr(tBu)-OH
- L-Proline
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- 1N Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

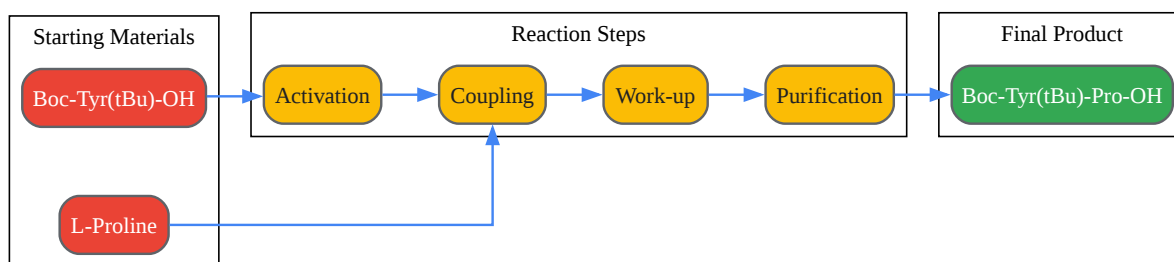
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve L-Proline (1.0 equivalent) in a minimal amount of water, and then add N,N-Dimethylformamide (DMF). In a separate flask, dissolve Boc-L-Tyr(tBu)-OH (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.

- Activation: Cool the Boc-L-Tyr(tBu)-OH solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling: Add the L-Proline solution to the activated Boc-L-Tyr(tBu)-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - Filter the reaction mixture to remove the precipitated DCU.
  - Dilute the filtrate with ethyl acetate (EtOAc).
  - Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
  - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Boc-Tyr(tBu)-Pro-OH by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

## Logical Workflow for Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of Boc-Tyr(tBu)-Pro-OH.



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Caption: Solution-phase synthesis workflow for Boc-Tyr(tBu)-Pro-OH.

## Potential Applications in Drug Development and Research

While specific biological activities for the protected dipeptide Boc-Tyr(tBu)-Pro-OH are not extensively documented, the core unprotected dipeptide, Tyr-Pro, has been investigated for its potential therapeutic effects. Research suggests that Tyr-Pro dipeptides may possess antioxidant properties. Dipeptides containing Tyrosine and Tryptophan, particularly with these residues at the N-terminus, have been shown to be effective free radical scavengers.

Furthermore, studies on the parent dipeptide Tyr-Pro have explored its potential in neuroscience. Given these preliminary findings on the unprotected form, Boc-Tyr(tBu)-Pro-OH serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics for drug discovery efforts targeting oxidative stress-related diseases and neurological disorders. Its protected nature allows for its incorporation into larger peptide sequences through solid-phase peptide synthesis (SPPS), enabling the development of novel therapeutic candidates.

As a building block in peptide synthesis, Boc-Tyr(tBu)-Pro-OH is valuable for introducing a Tyr-Pro motif into a peptide chain. The Boc and tBu protecting groups can be selectively removed under specific acidic conditions, allowing for further modifications and the controlled synthesis of complex peptide structures.

Due to the absence of specific signaling pathway information for Boc-Tyr(tBu)-Pro-OH, a signaling pathway diagram is not included. The primary role of this compound is as a synthetic building block, and its biological effects are typically studied after deprotection and incorporation into a larger, biologically active peptide.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)